molecular formula C6H6F2N2O2 B13520714 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid

1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13520714
M. Wt: 176.12 g/mol
InChI Key: BKLMVULEVIHCQB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, materials science, and agrochemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Substitution:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various difluoroethylated imidazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing for better binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Uniqueness: 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid is unique due to its specific imidazole ring structure combined with the difluoroethyl group. This combination imparts distinct properties, such as enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound in various scientific fields.

Biological Activity

1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antimicrobial resistance and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroethyl group attached to an imidazole ring, which is known for its biological relevance. The carboxylic acid moiety contributes to its solubility and interaction with biological targets. The general structure can be represented as follows:

C5H5F2N3O2\text{C}_5\text{H}_5\text{F}_2\text{N}_3\text{O}_2

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. A study on related compounds found that N-alkylimidazole-2-carboxylic acids demonstrated enhanced antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget BacteriaMIC (µg/ml)Activity Type
N-alkylimidazole-2-carboxylic acidStaphylococcus aureus0.5Bactericidal
This compoundEscherichia coliTBDTBD
N-alkylimidazole derivativesBacillus subtilis1.0Bacteriostatic

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like difluoroethyl enhances the lipophilicity and overall potency of the imidazole derivatives. The difluoromethyl group has been shown to act as a bioisostere for various functional groups, improving binding affinity to biological targets .

Case Studies

  • Inhibition of Metallo-β-lactamases (MBLs) :
    A significant study focused on the inhibition of MBLs, which are critical in antibiotic resistance. The compound was evaluated for its ability to inhibit clinically relevant MBLs such as VIM-2 and VIM-5. Results showed that certain derivatives exhibited IC50 values as low as 0.018 µM, indicating potent inhibitory activity against these enzymes .
  • Synergistic Effects with Existing Antibiotics :
    Another investigation revealed that when combined with meropenem, certain imidazole derivatives significantly reduced the minimum inhibitory concentration (MIC) of meropenem by at least 16-fold, suggesting potential for combination therapy in resistant infections .

Properties

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

1-(2,2-difluoroethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C6H6F2N2O2/c7-5(8)2-10-1-4(6(11)12)9-3-10/h1,3,5H,2H2,(H,11,12)

InChI Key

BKLMVULEVIHCQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CC(F)F)C(=O)O

Origin of Product

United States

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